(2R)-3-Ethylheptan-2-amine
Description
(2R)-3-Ethylheptan-2-amine is a chiral aliphatic amine with a branched carbon chain. Its molecular formula is C₉H₂₁N, yielding a molecular weight of 143.27 g/mol. The stereochemistry at the second carbon (R-configuration) and the ethyl substituent at the third carbon distinguish it from linear or less-substituted amines. Key properties like boiling point, solubility, and reactivity are influenced by its hydrophobic alkyl chain and stereochemical configuration, though experimental data for this specific compound are absent in the sources.
Properties
IUPAC Name |
(2R)-3-ethylheptan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-7-9(5-2)8(3)10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNKMBHWZWIQS-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)[C@@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Ethylheptan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-ethylheptanoic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions, often involving a catalyst.
Industrial Production Methods: In an industrial setting, the production of (2R)-3-Ethylheptan-2-amine may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor.
Continuous Flow Processes: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-Ethylheptan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Conditions may involve alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2R)-3-Ethylheptan-2-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-Ethylheptan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Key Observations :
- Complexity: The target compound is simpler in structure compared to the bicyclic or heterocyclic derivatives (8VP101, 8VP131, 8VP192), which incorporate oxazole or naphthalene moieties.
- Stereochemistry : Both (2R)-3-Ethylheptan-2-amine and (3R)-2,2-Dimethylthietan-3-amine exhibit chirality, which is critical for biological activity. However, the thietane ring in the latter introduces conformational rigidity absent in the flexible aliphatic chain of the former .
- Synthesis : Moderate yields (~59%) for 8VP101 and 8VP131 suggest challenges in coupling reactions for bulky amines. The target compound’s synthesis might face similar hurdles if steric hindrance from the ethyl group is significant .
Electronic and Reactivity Profiles
highlights the role of substituent electronegativity in influencing chemical shifts and reactivity. For example:
- The ethyl group in (2R)-3-Ethylheptan-2-amine is electron-donating, which may reduce the amine’s basicity compared to electron-withdrawing substituents (e.g., fluorine in 2,2-difluoroethylamine from ).
- Heterocyclic substituents (e.g., oxazole in 8VP101) introduce electronegative atoms (N, O), increasing polarity and altering solubility and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
